9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
9-Fluoro-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one is a chemical compound that belongs to the class of benzopyranopyridines. This compound is characterized by its unique structure, which includes a fluorine atom at the 9th position and a methyl group at the 7th position on the benzopyrano[2,3-b]pyridin-5-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aromatic compound, the synthesis may proceed through a series of steps including halogenation, methylation, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
9-Fluoro-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 9-Fluoro-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acid
- 3-Acetyl-7-fluoro-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
9-Fluoro-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62627-14-9 |
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Molecular Formula |
C13H8FNO2 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
9-fluoro-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8FNO2/c1-7-5-9-11(16)8-3-2-4-15-13(8)17-12(9)10(14)6-7/h2-6H,1H3 |
InChI Key |
YPJWAJZZUZFDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
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